(1R)-N-(t-Butoxycarbonyl)anatoxin a
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Overview
Description
(1R)-N-(t-Butoxycarbonyl)anatoxin a is a derivative of anatoxin-a, a potent neurotoxin produced by certain cyanobacteria. The addition of the tert-butoxycarbonyl (Boc) group to anatoxin-a enhances its stability and makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-(t-Butoxycarbonyl)anatoxin a typically involves the protection of the amine group of anatoxin-a with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable production, and employing purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R)-N-(t-Butoxycarbonyl)anatoxin a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The Boc group can be substituted under specific conditions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(1R)-N-(t-Butoxycarbonyl)anatoxin a has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-N-(t-Butoxycarbonyl)anatoxin a involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the opening of ion channels and subsequent depolarization of neurons. This can result in neurotoxic effects, which are the basis for its study in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
Anatoxin-a: The parent compound, known for its potent neurotoxic effects.
(1R)-N-(t-Butoxycarbonyl)anatoxin a analogs: Various analogs with different substituents on the anatoxin-a structure.
Uniqueness
This compound is unique due to the presence of the Boc group, which enhances its stability and makes it more suitable for certain research applications compared to anatoxin-a and its other analogs .
Properties
CAS No. |
90741-53-0 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl (1R)-2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-10(17)12-7-5-6-11-8-9-13(12)16(11)14(18)19-15(2,3)4/h7,11,13H,5-6,8-9H2,1-4H3/t11?,13-/m1/s1 |
InChI Key |
HEDASSVHQYNXQV-GLGOKHISSA-N |
Isomeric SMILES |
CC(=O)C1=CCCC2CC[C@H]1N2C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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